Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate
Overview
Description
Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate is a useful research compound. Its molecular formula is C13H8N2O5S and its molecular weight is 304.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Building Blocks in Drug Discovery
Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate compounds are utilized in drug discovery as key building blocks due to their bioactive properties. Durcik et al. (2020) have described an efficient pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives serve as versatile building blocks that can be substituted at multiple positions, offering a broad spectrum for chemical space exploration around the molecule for potential drug development (Durcik et al., 2020).
Antiproliferative Activity
Several studies have investigated the antiproliferative activities of benzo[d]thiazol derivatives against various cancer cell lines, identifying them as potential antitumor agents. Chandrappa et al. (2008) synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones and tested their antiproliferative effects, finding potent activity against several carcinoma cell lines. This highlights the significance of nitro group and specific structural modifications in enhancing antiproliferative activity (Chandrappa et al., 2008).
Antimicrobial and Antiparasitic Properties
Compounds containing benzo[d]thiazol and nitrofuran moieties exhibit notable antimicrobial and antiparasitic properties. For instance, Delmas et al. (2002) explored the antiparasitic properties of 6-nitro- and 6-amino-benzothiazoles against parasites such as Leishmania infantum and Trichomonas vaginalis. These studies underscore the potential of such compounds in developing treatments for parasitic infections, showcasing their importance in antimicrobial resistance research (Delmas et al., 2002).
Corrosion Inhibition
In addition to biomedical applications, benzo[d]thiazol derivatives have been studied for their effectiveness as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their corrosion inhibiting effect against steel in acidic solutions. Their findings suggest that these compounds offer promising applications in corrosion protection, demonstrating the multifaceted utility of this compound derivatives in both medical and industrial fields (Hu et al., 2016).
Mechanism of Action
Target of Action
Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate is a compound that has been synthesized and studied for its potential biological activity Thiazole derivatives, which include this compound, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives interact with their targets, leading to changes that result in their observed biological activities . The specific interactions and resulting changes would depend on the specific target and the context in which the compound is acting.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could be affected . The downstream effects would depend on the specific pathway and the context in which the compound is acting.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 5-nitrofuran-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5S/c16-13(9-5-6-12(20-9)15(17)18)19-7-11-14-8-3-1-2-4-10(8)21-11/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYJZUIPWFBXPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319951 | |
Record name | 1,3-benzothiazol-2-ylmethyl 5-nitrofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49735810 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
391229-58-6 | |
Record name | 1,3-benzothiazol-2-ylmethyl 5-nitrofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.